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Compound of Interest

4-(Piperidin-4-yl)morpholine 2,2,2-
Compound Name: )
trifluoroacetate

Cat. No.: B1388266

Abstract

This document provides a detailed guide to the analytical methods required for the
comprehensive characterization of 4-(Piperidin-4-yl)morpholine (CAS: 53617-35-9). As a key
building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and
various receptor antagonists, rigorous confirmation of its identity, purity, and stability is
paramount.[1][2] This application note outlines detailed protocols for structural elucidation,
purity assessment, and thermal analysis, leveraging a suite of orthogonal analytical techniques
including NMR, MS, FTIR, HPLC, GC, and DSC/TGA. The methodologies are designed to be
robust and self-validating, providing researchers with the necessary tools for quality control and
regulatory compliance.

Introduction and Significance

4-(Piperidin-4-yl)morpholine is a bifunctional heterocyclic compound featuring both a piperidine
and a morpholine moiety. This unique structural arrangement makes it a versatile intermediate
in the synthesis of complex pharmaceutical agents.[3][4] Its utility as a reactant has been
demonstrated in the development of novel antidepressants, antimalarials, and selective
adenosine A2A receptor antagonists.[1][2] Given its role in the synthesis of active
pharmaceutical ingredients (APIs), a multi-faceted analytical approach is not just recommended
but essential to ensure the quality and consistency of the final drug product. This guide
explains the causality behind each experimental choice, providing a logical framework for
complete characterization.
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Physicochemical Properties Summary

A summary of the key physicochemical properties of 4-(Piperidin-4-yl)morpholine is presented
below for quick reference.

Property Value Source
CAS Number 53617-35-9 [5][6]
Molecular Formula CoH1sN20 [5]
Molecular Weight 170.25 g/mol [5]
Monoisotopic Mass 170.141913202 Da [5]
Appearance White to yellow solid [7]
Melting Point 40-43 °C [1]
Boiling Point 100-115 °C @ 0.15-0.20 1]
mmHg
Purity (Typical) >98% [1][6]

Integrated Analytical Workflow

A comprehensive characterization relies on the integration of multiple analytical techniques,
where the results of one method corroborate the findings of another. This orthogonal approach
ensures a high degree of confidence in the final assessment of the material's quality.
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Caption: Integrated workflow for the characterization of 4-(Piperidin-4-yl)morpholine.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Morpholinopiperidine
https://synquestlabs.com/ProductV2/ProductDetail/59838
https://pubchem.ncbi.nlm.nih.gov/compound/4-Morpholinopiperidine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Morpholinopiperidine
https://pubchem.ncbi.nlm.nih.gov/compound/4-Morpholinopiperidine
https://www.echemi.com/sds/4-morpholino-piperidine-pd2106231010.html
https://www.sigmaaldrich.com/JP/ja/product/aldrich/578045
https://www.sigmaaldrich.com/JP/ja/product/aldrich/578045
https://www.sigmaaldrich.com/JP/ja/product/aldrich/578045
https://synquestlabs.com/ProductV2/ProductDetail/59838
https://www.benchchem.com/product/b1388266?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Structural Elucidation and Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for unambiguous structural
elucidation of organic molecules. tH NMR provides information on the number of different types
of protons and their connectivity, while 23C NMR reveals the number and electronic
environment of the carbon atoms.

Protocol: 1H and 3C NMR

o Sample Preparation: Accurately weigh ~10-15 mg of 4-(Piperidin-4-yl)morpholine and
dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCls, or DMSO-
de) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:

o Pulse Program: Standard single pulse (zg30).

o Spectral Width: -2 to 12 ppm.

o Number of Scans: 16-32.

o Relaxation Delay (d1): 1-2 seconds.

e 13C NMR Acquisition:

o

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

[¢]

Spectral Width: 0 to 200 ppm.

[e]

Number of Scans: 1024 or more, depending on concentration.

[e]

Relaxation Delay (d1): 2 seconds.

o Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate
window function (e.g., exponential multiplication) and perform Fourier transformation. Phase
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and baseline correct the spectrum. Integrate *H NMR signals and reference the spectrum to
the residual solvent peak (e.g., CDCls at 7.26 ppm) or an internal standard like TMS.

Expected Spectral Data: The spectrum should be consistent with the structure, showing
characteristic signals for the morpholine and piperidine rings.[8][9]

. 'H Chemical Shift (ppm, 13C Chemical Shift (ppm,
Assighment
approx.) approx.)

Morpholine -CHz-O- ~3.70 (1) ~67
Morpholine -CH2-N- ~2.55 (1) ~50
Piperidine -CH2-N(H)-

. ~3.10 (d), ~2.60 (1) ~45
(axial/eq)
Piperidine -CH-N(morpholine) ~2.30 (m) ~62
Piperidine -CH2-C- (axial/eq) ~1.80 (d), ~1.40 (q) ~32
Piperidine -NH- Broad singlet, variable N/A

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, serving as a primary tool for
identity confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental
composition, while fragmentation patterns (MS/MS) can offer further structural proof.[10][11]

Protocol: Electrospray lonization - Mass Spectrometry (ESI-MS)

o Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable
solvent like methanol or acetonitrile with 0.1% formic acid.

e Instrumentation: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer
equipped with an ESI source.

¢ Acquisition Parameters:

o lonization Mode: Positive ion mode is preferred due to the basic nitrogen atoms.
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[e]

Capillary Voltage: 3.5 - 4.5 kV.

o

Nebulizer Gas (N2): Set according to instrument recommendations.

[¢]

Drying Gas (N2) Flow/Temp: Optimize for signal stability (e.g., 8 L/min, 300 °C).

[¢]

Mass Range: Scan from m/z 50 to 500.

o Data Analysis: Look for the protonated molecular ion [M+H]*. The theoretical exact mass of
the protonated ion (CoH19N20%) is 171.1492.[5] The measured mass should be within a 5
ppm error for HRMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the
functional groups present in a molecule.[12] It serves as an excellent fingerprinting tool for
identity confirmation.

Protocol: Attenuated Total Reflectance (ATR-FTIR)

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
No further preparation is needed.

 Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., diamond
or germanium crystal).

e Acquisition Parameters:
o Spectral Range: 4000 - 400 cm™1.
o Resolution: 4 cm™1.
o Number of Scans: 16-32.

» Data Analysis: Collect a background spectrum of the clean, empty ATR crystal first. Then,
collect the sample spectrum. The instrument software will automatically generate the
absorbance spectrum.
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Expected Characteristic Absorption Bands:

Wavenumber (cm~?) Vibration Mode Functional Group

Secondary amine (Piperidine)

3300 - 3100 (broad) N-H stretch [13]

2950 - 2800 C-H stretch Aliphatic CH2 groups
1115-1100 C-O-C stretch Ether (Morpholine)[14]
1200 - 1020 C-N stretch Aliphatic amine

Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the industry-standard method for determining the purity (assay) and
impurity profile of pharmaceutical compounds. Due to the lack of a strong UV chromophore in
4-(Piperidin-4-yl)morpholine, conventional UV detection is challenging. This protocol describes
a more universal approach using a Charged Aerosol Detector (CAD) or Evaporative Light
Scattering Detector (ELSD). Alternatively, pre-column derivatization can be employed for UV
detection.[15][16][17]

Protocol: HPLC with Charged Aerosol Detection (CAD)

e Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column
oven, and a CAD.

e Chromatographic Conditions:

[¢]

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 um).

Mobile Phase A: 0.1% Formic Acid in Water.

o

Mobile Phase B: Acetonitrile.

[e]

o

Gradient: Start at 5% B, hold for 2 min; ramp to 95% B over 10 min; hold for 3 min; return
to 5% B and re-equilibrate for 5 min.
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o Flow Rate: 1.0 mL/min.
o Column Temperature: 30 °C.

o Injection Volume: 10 pL.

o Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of Mobile
Phase A and B at a concentration of ~1.0 mg/mL. Prepare working standards and samples
by diluting the stock solution.

o Data Analysis: Determine the purity by area percent calculation. Quantify against a reference
standard of known purity for an accurate assay value.

Gas Chromatography (GC)

Causality: GC is ideal for identifying and quantifying volatile impurities, such as residual
solvents from the manufacturing process.[18] Due to the polarity and relatively high boiling
point of the analyte, derivatization may be necessary to improve peak shape and volatility,
although direct injection is often feasible on modern columns.[19]
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GC Analysis Workflow
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Caption: General workflow for GC analysis of volatile impurities.

Protocol: GC with Flame

lonization Detection (FID)

e Instrumentation: A GC system with a split/splitless injector and an FID detector.

o Chromatographic Conditions:

o Column: DB-5 or similar (30 m x 0.25 mm, 0.25 pm film thickness).

o Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.5 mL/min.

o Injector Temperature: 250 °C.
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o Split Ratio: 20:1.

o Oven Program: Initial temp 50 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 5
min.

o Detector Temperature: 300 °C.

o Sample Preparation: Accurately weigh ~50 mg of the sample into a 10 mL headspace vial
(for residual solvents) or dissolve in a suitable solvent like methanol for direct injection.

o Data Analysis: Identify residual solvents based on retention time comparison with known
standards. Quantify using an external or internal standard method.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and
Thermogravimetric Analysis (TGA)

Causality: DSC is used to determine the melting point and thermal transitions of a material,
providing a sharp melting endotherm for a pure, crystalline substance. TGA measures changes
in mass as a function of temperature, indicating thermal stability and decomposition profiles.

Protocol: DSC/TGA
¢ |nstrumentation: A calibrated DSC and TGA instrument.

o Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan (for
DSC) or a ceramic/platinum pan (for TGA).

e DSC Parameters:
o Temperature Program: Heat from 25 °C to 100 °C at a rate of 10 °C/min.
o Atmosphere: Nitrogen purge at 50 mL/min.

o Analysis: Determine the onset and peak temperature of the melting endotherm. The
melting point should be sharp and consistent with reference values (~40-43 °C).[1]

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.sigmaaldrich.com/JP/ja/product/aldrich/578045
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e TGA Parameters:
o Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.
o Atmosphere: Nitrogen purge at 50 mL/min.

o Analysis: Observe the temperature at which significant weight loss begins, indicating the
onset of decomposition.

Conclusion

The comprehensive characterization of 4-(Piperidin-4-yl)ymorpholine requires a multi-technique,
orthogonal approach. The protocols outlined in this application note provide a robust framework
for confirming the identity (NMR, MS, FTIR), purity (HPLC, GC), and thermal properties (DSC,
TGA) of this critical pharmaceutical intermediate. Adherence to these methodologies will
ensure high-quality material, leading to greater consistency and safety in the drug development
pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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